![molecular formula C52H84N18O11 B1586945 Dynorphin A (1-9) CAS No. 77259-54-2](/img/structure/B1586945.png)
Dynorphin A (1-9)
Overview
Description
Dynorphin A (1-9) is a peptide fragment derived from the larger endogenous opioid peptide, dynorphin A. It is composed of the first nine amino acids of dynorphin A, which include tyrosine, glycine, glycine, phenylalanine, leucine, arginine, arginine, isoleucine, and arginine. Dynorphin A (1-9) is known for its potent activity at the kappa-opioid receptor, which plays a significant role in modulating pain, stress, and addiction responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dynorphin A (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Dynorphin A (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dynorphin A (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in Dynorphin A (1-9) can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling agents like DIC and HOBt.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Pain Management
Dynorphin A (1-9) has been extensively studied for its analgesic properties. It selectively binds to KORs, which are implicated in mediating pain relief. Research indicates that this peptide can modulate pain pathways effectively, making it a candidate for developing new analgesics.
Addiction Studies
Dynorphin A (1-9) is also significant in addiction research. It plays a role in the brain's reward pathways and has been shown to influence drug-seeking behavior.
Research Findings
- Dopamine Modulation : Dynorphin A (1-9) can inhibit dopamine release in response to addictive substances, contributing to the negative feedback mechanisms that regulate reward pathways .
- Potential Therapeutics : Studies suggest that KOR antagonists derived from dynorphins could alleviate withdrawal symptoms and reduce cravings in addiction scenarios .
Neuropsychiatric Disorders
The implications of Dynorphin A (1-9) extend into neuropsychiatric disorders, including depression and anxiety. Its modulation of mood-related neurotransmitters positions it as a potential therapeutic agent.
Clinical Implications
- Antidepressant Effects : By blocking the action of endogenous dynorphins, KOR antagonists may enhance dopamine levels, offering new avenues for treating depression and anxiety-related disorders .
- Research on KOR Antagonists : Ongoing studies are investigating the efficacy of dynorphin analogs in clinical settings for managing mood disorders and stress responses .
Comparative Analysis of Dynorphin Peptides
The following table summarizes key characteristics of dynorphin peptides relevant to their applications:
Compound | Structure | Receptor Affinity | Primary Use |
---|---|---|---|
Dynorphin A (1-9) | C53H86N18O11 | Kappa-opioid receptor | Pain management |
Dynorphin A (1-17) | C80H124N20O19S | Kappa-opioid receptor | Analgesic research |
Leu-enkephalin | C27H37N5O7S | Delta-opioid receptor | Pain relief |
Beta-Endorphin | C62H91N15O14S | Mu-opioid receptor | Analgesia |
Case Studies and Research Insights
Several studies have illustrated the applications of Dynorphin A (1-9):
- Analgesic Studies : Research demonstrated that administration of Dynorphin A (1-9) significantly reduced pain responses in animal models, indicating its potential as a new analgesic agent .
- Addiction Behavior Modification : In experiments involving drug-seeking behavior, administration of KOR antagonists based on dynorphins led to decreased relapse rates in subjects previously exposed to addictive substances .
- Neuroplasticity Research : Studies have shown that Dynorphin A (1-9) influences synaptic plasticity, suggesting its role in learning and memory processes related to pain and addiction .
Mechanism of Action
Dynorphin A (1-9) exerts its effects primarily through the activation of the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, it induces a conformational change that activates intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the modulation of pain perception, stress response, and addictive behaviors .
Comparison with Similar Compounds
Dynorphin A (1-13): A longer peptide with similar kappa-opioid receptor activity but different potency and selectivity.
Dynorphin B: Another endogenous opioid peptide with distinct receptor selectivity and potency.
Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences
Uniqueness: Dynorphin A (1-9) is unique due to its specific sequence and high affinity for the kappa-opioid receptor. Its shorter length compared to other dynorphins makes it a valuable tool for studying the minimal structural requirements for receptor activation and for developing selective kappa-opioid receptor ligands .
Biological Activity
Dynorphin A (1-9) is a peptide derived from the larger precursor dynorphin A, which is known for its role as an endogenous ligand for the kappa-opioid receptor (KOR). This compound has garnered attention in various fields of biomedical research due to its multifaceted biological activities, including analgesic effects, modulation of addiction pathways, and involvement in mood regulation. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.
Structure and Pharmacology
Chemical Structure:
Dynorphin A (1-9) is composed of the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg. Its structure is crucial for its interaction with opioid receptors, particularly the kappa subtype.
Pharmacological Profile:
Dynorphin A (1-9) exhibits a high affinity for KOR, which plays a significant role in pain modulation and the regulation of emotional states. Studies have shown that modifications to its structure can significantly affect its binding affinity and selectivity towards opioid receptors.
Modification | Effect on Kappa Selectivity |
---|---|
D-Ala at position 2 | Loss of kappa-selectivity |
D-Arg substitutions | Diminished kappa-binding |
C-terminal extension | Ineffective for increasing biological activity |
Biological Activities
Dynorphin A (1-9) has been implicated in several biological processes:
- Analgesic Effects:
- Addiction and Reward Pathways:
- Mood Regulation:
Case Studies
Several studies have explored the effects of dynorphin A (1-9) in different biological contexts:
-
Zebrafish Model Study:
A comparative study between zebrafish dynorphin A and mammalian dynorphin A demonstrated that both peptides bind to zebrafish opioid receptors with varying affinities. Notably, zebrafish dynorphin showed higher affinity for certain delta receptors compared to mammalian counterparts, suggesting evolutionary conservation of opioid receptor function . -
D-Amino Acid Substitution Study:
Research on the incorporation of D-amino acids into dynorphin A (1-9) revealed that such modifications can stabilize the peptide but may also lead to a loss of selectivity for KOR. This finding underscores the delicate balance between structural integrity and functional efficacy in peptide design .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-VCZUSBFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77259-54-2 | |
Record name | Dynorphin A (1-9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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